molecular formula C13H16O2 B7936430 Methyl (E)-3-mesitylacrylate

Methyl (E)-3-mesitylacrylate

Cat. No.: B7936430
M. Wt: 204.26 g/mol
InChI Key: KJYFTZVBVMXPFV-AATRIKPKSA-N
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Description

Methyl (E)-3-mesitylacrylate: is an organic compound with the molecular formula C13H16O2. It is an ester derived from mesitylene and acrylic acid. This compound is characterized by its aromatic ring and the presence of a double bond in the acrylate moiety, which gives it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (E)-3-mesitylacrylate can be synthesized through the esterification of mesitylene with acrylic acid in the presence of a catalyst. The reaction typically involves the use of sulfuric acid or p-toluenesulfonic acid as a catalyst and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl (E)-3-mesitylacrylate can undergo oxidation reactions, leading to the formation of various oxidation products such as carboxylic acids and aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Amino esters, thioesters.

Scientific Research Applications

Chemistry: Methyl (E)-3-mesitylacrylate is used as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the synthesis of complex organic molecules.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a subject of study in medicinal chemistry.

Medicine: this compound and its derivatives may have potential applications in drug development. Researchers are exploring its use in the synthesis of pharmaceuticals with anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its ability to undergo polymerization reactions makes it valuable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (E)-3-mesitylacrylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The double bond in the acrylate moiety allows it to act as a Michael acceptor, facilitating conjugate addition reactions with nucleophiles.

Comparison with Similar Compounds

    Methyl (E)-3-phenylacrylate: Similar in structure but with a phenyl group instead of a mesityl group.

    Methyl (E)-3-tolylacrylate: Contains a tolyl group instead of a mesityl group.

    Methyl (E)-3-anisylacrylate: Features an anisyl group in place of the mesityl group.

Uniqueness: Methyl (E)-3-mesitylacrylate is unique due to the presence of the mesityl group, which provides steric hindrance and influences the compound’s reactivity. This makes it distinct from other similar compounds and can lead to different chemical behaviors and applications.

Properties

IUPAC Name

methyl (E)-3-(2,4,6-trimethylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9-7-10(2)12(11(3)8-9)5-6-13(14)15-4/h5-8H,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYFTZVBVMXPFV-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=C/C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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